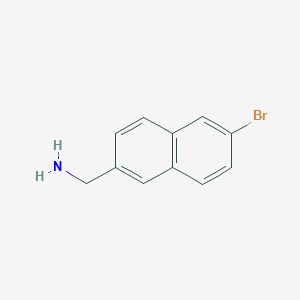

2-(Aminomethyl)-6-bromonaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-bromonaphthalen-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H,7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJRNCVRMSXTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 6 Bromo 2 Naphthol

A well-established procedure from Organic Syntheses describes the preparation of 6-bromo-2-naphthol (B32079) starting from 2-naphthol (B1666908). orgsyn.org The process involves a two-step, one-pot reaction: bromination of 2-naphthol with excess bromine to form 1,6-dibromo-2-naphthol, followed by selective reduction (de-bromination at the 1-position) using metallic tin in acetic acid. orgsyn.orgyoutube.com

Process Optimization: The initial bromination is exothermic and requires controlled addition of bromine to manage the temperature and minimize the loss of hydrogen bromide. orgsyn.org The reduction step's efficiency depends on the surface area and quality of the tin. The reaction time for the reduction is typically several hours at reflux. youtube.com

Conversion to 2 Bromomethyl 6 Bromonaphthalene

Process Optimization: Key parameters include the choice of solvent (typically non-polar, like carbon tetrachloride or cyclohexane), the efficiency of the initiator, and controlling the reaction to prevent di-bromination. Photochemical initiation can be difficult to implement uniformly on a large scale.

Scalability Considerations: The use of halogenated solvents like CCl₄ is being phased out due to environmental concerns. Finding suitable, safer alternatives is a key scalability challenge. The removal of the succinimide (B58015) by-product requires an efficient filtration step. The product, a lachrymatory benzyl (B1604629) bromide derivative, requires careful handling to avoid exposure.

Amination Via Gabriel Synthesis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Data not available for this compound.

Detailed Analysis of Proton (¹H) NMR Chemical Shifts and Spin-Spin Coupling Constants

Specific ¹H NMR data for this compound, including chemical shifts and coupling constants, could not be located.

Carbon-13 (¹³C) NMR Chemical Shift Assignments and Multiplicities

Specific ¹³C NMR data for this compound, including chemical shift assignments and multiplicities, could not be located.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Specific 2D NMR data for this compound could not be located to perform a detailed analysis of its connectivity and spatial relationships.

Advanced Mass Spectrometry (MS) Techniques

Data not available for this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

Specific HRMS data for this compound, required for accurate mass and elemental composition determination, could not be located.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation

Specific MS/MS data for this compound, necessary for analyzing fragmentation pathways, could not be located.

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

Characteristic Functional Group Frequencies and Band Assignments

An analysis of the IR and Raman spectra of this compound would reveal characteristic vibrational frequencies corresponding to its distinct functional groups. The primary amine (-NH₂) group would be expected to show N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region. The -CH₂- (methylene) group would exhibit symmetric and asymmetric stretching vibrations around 2850 and 2925 cm⁻¹, respectively.

Vibrations associated with the naphthalene (B1677914) ring system would also be prominent. These include C-H aromatic stretching vibrations above 3000 cm⁻¹, and C=C aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency would be observed at a lower wavenumber, typically in the 500-650 cm⁻¹ range.

Hypothetical Data Table for IR Spectroscopy

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Medium | N-H asymmetric stretch |

| ~3300 | Medium | N-H symmetric stretch |

| ~3050 | Medium-Weak | Aromatic C-H stretch |

| ~2925 | Medium | -CH₂- asymmetric stretch |

| ~2850 | Medium | -CH₂- symmetric stretch |

| ~1600 | Medium-Strong | Aromatic C=C stretch |

| ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1450 | Medium | -CH₂- scissoring |

| ~820 | Strong | C-H out-of-plane bend |

Conformational Analysis through Vibrational Signature

The vibrational spectra could also provide insights into the conformational freedom of the aminomethyl side chain relative to the rigid naphthalene ring. Different spatial arrangements (conformers) could result in slight shifts in vibrational frequencies or the appearance of new bands, particularly for the -CH₂- and -NH₂- group vibrations. By comparing experimental spectra with theoretical calculations for different conformers, the most stable conformation in the solid state or in a specific solvent could be determined.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

Electronic Transitions and Chromophore Characterization of the Naphthalene System

The UV-Vis absorption spectrum of this compound would be dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself typically displays three absorption bands corresponding to π→π* transitions. These are often labeled as the α-band (longest wavelength, ~310-320 nm, with fine structure), the p-band (~270-290 nm), and the β-band (shortest wavelength, ~220 nm, most intense). The presence of the aminomethyl and bromo substituents would be expected to cause shifts in the positions (bathochromic or hypsochromic) and intensities (hyperchromic or hypochromic) of these bands compared to unsubstituted naphthalene.

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a compound's UV-Vis absorption bands upon changing the polarity of the solvent. By measuring the spectra of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, methanol), one could characterize the nature of its electronic ground and excited states. A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for π→π* transitions in substituted aromatic systems.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound were grown, this technique would provide exact bond lengths, bond angles, and torsion angles. It would also reveal the crystal packing arrangement, showing how individual molecules interact with each other through forces like hydrogen bonding (involving the -NH₂ group) and π-π stacking (between naphthalene rings). This data would offer an unambiguous depiction of the molecule's conformation in the solid state.

Hypothetical Data Table for Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀BrN |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Value) |

| b (Å) | (Value) |

| c (Å) | (Value) |

| α (°) | 90 |

| β (°) | (Value) |

| γ (°) | 90 |

| Volume (ų) | (Value) |

Precise Molecular Conformation and Bond Parameters

The aminomethyl group (-CH₂NH₂) introduces a degree of conformational flexibility due to rotation around the C(2)-C(methyl) and C(methyl)-N bonds. The precise torsion angles will be determined by the minimization of steric hindrance and the optimization of any intramolecular interactions. It is anticipated that the aminomethyl group will be oriented to minimize steric clashes with the adjacent hydrogen atom on the naphthalene ring.

The bond lengths and angles within the naphthalene core are expected to be largely consistent with those of other substituted naphthalenes. The C-Br bond length is predicted to be in the typical range for an aryl bromide. The bond parameters for the aminomethyl group will be standard for such functionalities.

Table 1: Predicted Bond Parameters for this compound

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.36 - 1.42 Å |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C(2)-C(methyl) | ~1.51 Å |

| Bond Length | C(methyl)-N | ~1.47 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Length | C-H (aromatic) | ~1.08 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C(1)-C(2)-C(3) | ~120° |

| Bond Angle | C(2)-C(methyl)-N | ~109.5° |

| Bond Angle | H-N-H | ~107° |

Note: These values are estimations based on data from analogous structures and may vary in an actual experimental determination.

Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor, and the nitrogen atom can also act as a hydrogen bond acceptor. This will lead to the formation of a network of N-H···N hydrogen bonds, which are expected to play a significant role in the crystal packing. These interactions are directional and are a major driving force in the assembly of the crystal structure.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, can participate in halogen bonding with electron-rich atoms, such as the nitrogen of the amino group from a neighboring molecule. This type of interaction (Br···N) is a recognized and important force in crystal engineering.

π-π Stacking: The planar naphthalene rings are expected to exhibit π-π stacking interactions. These can occur in either a face-to-face or an offset (slipped-stack) arrangement. The presence of substituents will likely favor an offset arrangement to minimize steric repulsion. Studies on related di(bromomethyl)naphthalene isomers have shown the prevalence of π-π stacking in their crystal structures. researchgate.net

Table 2: Likely Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Distance/Geometry |

| Hydrogen Bond | N-H | N | ~2.9 - 3.2 Å (N···N) |

| Halogen Bond | C-Br | N | Dependent on geometry, shorter than sum of van der Waals radii |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | Interplanar distance ~3.3 - 3.8 Å |

| Weak Hydrogen Bond | C-H | Br | --- |

Polymorphism and Co-crystallization Studies

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties. For a molecule like this compound, with its potential for various intermolecular interactions, the existence of multiple polymorphic forms is highly probable. The specific crystalline form obtained would depend on factors such as the solvent used for crystallization, the rate of cooling, and the temperature. To date, no specific polymorphic studies on this compound have been reported in the literature.

Co-crystallization: Co-crystallization is a technique used to form a crystalline material composed of two or more different molecules in the same crystal lattice. Given the hydrogen bonding capabilities of the aminomethyl group, this compound would be a good candidate for forming co-crystals with other molecules that can act as hydrogen bond donors or acceptors. This could be a strategy to modify the physicochemical properties of the compound. There are currently no published studies on the co-crystallization of this compound.

Reactivity Profiles and Advanced Chemical Transformations of 2 Aminomethyl 6 Bromonaphthalene

Reactions Involving the Bromo Substituent

The bromo group at the 6-position of the naphthalene (B1677914) ring is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, has proven to be a powerful tool for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net For 2-(aminomethyl)-6-bromonaphthalene, these reactions provide a direct pathway to a wide array of derivatives by replacing the bromine atom with various organic moieties.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide. libretexts.org This reaction is valued for its mild conditions and the commercial availability of a vast library of boronic acids.

In the context of this compound, the Suzuki-Miyaura coupling allows for the introduction of various aryl, heteroaryl, and alkenyl groups at the 6-position of the naphthalene core. The general reaction involves the palladium(0)-catalyzed coupling of the bromo-naphthalene derivative with a suitable boronic acid or ester in the presence of a base. youtube.com The reaction is compatible with the aminomethyl group, which typically remains intact under the reaction conditions. Unexpectedly, in some palladium-catalyzed borylations, the formation of biaryl byproducts resulting from a subsequent Suzuki coupling of the newly formed boronic ester with the starting bromoarene can be a significant side reaction. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 2-(Aminomethyl)-6-phenylnaphthalene | 82 | nih.gov |

| Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 2-(Aminomethyl)-6-vinylnaphthalene | 70 | nih.gov |

The Sonogashira coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.gov This reaction is instrumental in the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.

For this compound, the Sonogashira coupling provides a direct route to 6-alkynyl-substituted naphthalene derivatives. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. nrochemistry.comorganic-chemistry.org The choice of catalyst, base, and solvent can be optimized to achieve high yields and selectivity. nih.gov

Table 2: Examples of Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 2-(Aminomethyl)-6-(phenylethynyl)naphthalene | Good | nih.gov |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Toluene | 2-(Aminomethyl)-6-((trimethylsilyl)ethynyl)naphthalene | Good | nih.gov |

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a versatile tool for the synthesis of substituted alkenes with high stereoselectivity. organic-chemistry.orglibretexts.org

The Heck coupling of this compound with various alkenes allows for the introduction of alkenyl substituents at the 6-position. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. nih.gov The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.

Table 3: Examples of Heck Coupling Reactions

| Alkene | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 2-(Aminomethyl)-6-((E)-styryl)naphthalene | Moderate-Good | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. acsgcipr.orgresearchgate.net

This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the naphthalene core of this compound. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. acsgcipr.org The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research. wikipedia.org

Table 4: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst System | Base | Solvent | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂/XPhos | NaOt-Bu | Toluene | N-(6-(Aminomethyl)naphthalen-2-yl)aniline | Good | researchgate.net |

| Morpholine | Pd₂(dba)₃/BINAP | Cs₂CO₃ | Dioxane | 4-(6-(Aminomethyl)naphthalen-2-yl)morpholine | Good | wikipedia.org |

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a C-C bond. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple a wide range of organic fragments. nih.govresearchgate.net The Stille reaction, on the other hand, utilizes organotin compounds to couple with organic halides, also catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org While effective, the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgnih.gov

Both Negishi and Stille couplings can be applied to this compound to introduce alkyl, alkenyl, aryl, and alkynyl groups. These reactions offer alternative routes to derivatives that may be difficult to access through other coupling methods. The Stille coupling, in particular, is noted for its tolerance of a wide array of functional groups. uwindsor.ca

Table 5: Examples of Negishi and Stille Coupling Reactions

| Reaction | Organometallic Reagent | Catalyst System | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-(Aminomethyl)-6-phenylnaphthalene | Good | wikipedia.orgresearchgate.net |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-(Aminomethyl)-6-vinylnaphthalene | Good | wikipedia.orglibretexts.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the naphthalene ring system is inherently electron-rich. It lacks the necessary strong electron-withdrawing substituents to sufficiently lower the energy of the intermediate Meisenheimer complex required for a classical SNAr pathway. Therefore, direct displacement of the bromine atom by nucleophiles such as alkoxides, amines, or thiols under standard SNAr conditions is generally not feasible.

Alternative, more effective strategies for substituting the bromine atom typically involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation), Suzuki coupling (for C-C bond formation), or Heck reaction, rather than an SNAr mechanism.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium) and Their Transformations

The bromine atom at the 6-position provides a handle for the formation of highly reactive organometallic intermediates, which can subsequently be used to form new carbon-carbon or carbon-heteroatom bonds.

Prerequisite: Amine Protection A critical consideration for these transformations is the presence of the acidic proton on the primary aminomethyl group (-CH₂NH₂). Both Grignard and organolithium reagents are exceptionally strong bases and would be quenched by this proton through a simple acid-base reaction. Therefore, it is essential to first "protect" the amine functionality. This is typically achieved by converting the amine into a derivative that lacks acidic protons, such as a carbamate (B1207046) (e.g., Boc-carbamate) or a silyl-amine.

Formation of Organometallic Reagents Once the amine is protected, the aryl bromide can be converted into an organometallic reagent:

Grignard Reagent Formation: The protected this compound can be reacted with magnesium metal (Mg) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to form the corresponding Grignard reagent. This reaction involves the insertion of magnesium into the carbon-bromine bond. masterorganicchemistry.com

Organolithium Reagent Formation: An organolithium species can be generated via lithium-halogen exchange. wikipedia.orgharvard.edu This is a rapid reaction, often performed at low temperatures (e.g., -78 °C), where the protected aryl bromide is treated with a strong alkyllithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgprinceton.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org

Transformations of Organometallic Intermediates These newly formed organonaphthalene-metallic reagents are powerful nucleophiles and can react with a wide array of electrophiles. After the desired reaction, the protecting group can be removed to regenerate the free amine.

| Electrophile | Reaction Type | Resulting Functional Group at Position 6 | Example Product Structure (Post-Deprotection) |

|---|---|---|---|

| Carbon Dioxide (CO₂) | Carboxylation | Carboxylic Acid (-COOH) |

6-(Aminomethyl)naphthalene-2-carboxylic acid

|

| Aldehydes (e.g., Formaldehyde) | Addition | Secondary Alcohol (-CH(OH)R) |

(6-(Aminomethyl)naphthalen-2-yl)methanol

|

| Ketones (e.g., Acetone) | Addition | Tertiary Alcohol (-C(OH)R₂) |

2-(6-(Aminomethyl)naphthalen-2-yl)propan-2-ol

|

| Esters (e.g., Ethyl Formate) | Addition (x2) | Tertiary Alcohol (after second addition) |

Bis(6-(aminomethyl)naphthalen-2-yl)methanol

|

| Dimethylformamide (DMF) | Formylation | Aldehyde (-CHO) |

6-(Aminomethyl)naphthalene-2-carbaldehyde

|

Reactions at the Aminomethyl Group

The primary amine of the aminomethyl moiety is a versatile nucleophilic center that readily undergoes a variety of chemical transformations.

These reactions are fundamental for modifying the amine group, often altering its chemical properties or preparing it for further functionalization.

Acylation: The amine reacts readily with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form stable amide derivatives.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonamides. This reaction is also typically performed in the presence of a base.

Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-alkylated products, and even quaternary ammonium (B1175870) salts. Reductive amination is a more controlled method for achieving mono-alkylation.

| Reaction Type | Reagent Example | Product Class | General Product Structure |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

N-((6-Bromonaphthalen-2-yl)methyl)acetamide

|

| Sulfonylation | Tosyl Chloride (TsCl) | Sulfonamide |

N-((6-Bromonaphthalen-2-yl)methyl)-4-methylbenzenesulfonamide

|

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary Amine |

N-Methyl- or N,N-Dimethyl-1-(6-bromonaphthalen-2-yl)methanamine

|

The nucleophilic amine can participate in condensation and addition reactions to form a variety of important functional groups.

Imines and Schiff Bases: The primary amine condenses with aldehydes or ketones, typically under acid catalysis with removal of water, to form imines (also known as Schiff bases). masterorganicchemistry.comlumenlearning.comlibretexts.org This reaction is reversible. lumenlearning.comlibretexts.org The reaction rate is often optimal at a mildly acidic pH of around 5. lumenlearning.com

Amides: Beyond using acyl halides, amides can be formed by coupling the amine with carboxylic acids using a dehydrating coupling agent (e.g., EDC, DCC). This is a cornerstone of peptide synthesis and is widely used in medicinal chemistry. nih.gov

Ureas: The amine can react with isocyanates to form N,N'-disubstituted ureas. nih.gov Alternatively, reaction with reagents like carbonyldiimidazole (CDI) or phosgene (B1210022) derivatives can also yield ureas.

The transformation of the aminomethyl group via oxidation or reduction presents distinct possibilities.

Oxidation: The primary amine can be oxidized, although the products can vary based on the reagents and conditions. Mild oxidation can lead to imines, especially in the presence of a suitable carbonyl partner. More vigorous oxidation can potentially convert the aminomethyl group into a nitrile (-CN) or, under harsh oxidative cleavage conditions, a carboxylic acid (-COOH) at the naphthalene 2-position, though this is a less common transformation.

Reduction: The primary amine functional group is already in a low oxidation state and is not typically subject to further reduction. However, the term "reduction pathway" in this context can refer to reductive amination , where the amine is first converted to an imine (as in 4.2.2), which is then reduced in situ to form a new, more substituted amine. This is a highly controlled and widely used method for amine alkylation.

The aminomethyl group is an excellent handle for covalent attachment of this compound to larger molecules or surfaces, a key strategy in materials science and bioconjugation chemistry. nih.govbiosyn.com The reactions described in sections 4.2.1 and 4.2.2 are central to these strategies.

Common conjugation strategies include:

Amide Bond Formation: Reacting the amine with a molecule containing an activated ester, such as an N-Hydroxysuccinimide (NHS) ester. This is a very common method for labeling proteins and other biomolecules. nih.gov

Urea (B33335)/Thiourea (B124793) Formation: Reacting the amine with a molecule functionalized with an isocyanate or isothiocyanate group, respectively. This creates a stable urea or thiourea linkage.

Michael Addition: While the amine itself is the primary nucleophile, it can be reacted with a bifunctional linker. For example, acylation with a linker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) attaches a maleimide (B117702) group via a stable amide bond. This maleimide can then selectively react with a thiol (e.g., a cysteine residue on a protein) in a subsequent step.

Reactions of the Naphthalene Core

The chemical behavior of the this compound nucleus is primarily dictated by the electronic and steric influences of its two substituents. The aminomethyl group at the C2 position and the bromine atom at the C6 position exert competing and cooperative effects on the aromatic system, leading to specific patterns of reactivity.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing aromatic rings. libretexts.orgutexas.edu The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

The substituents present are:

-CH₂NH₂ (Aminomethyl group) at C2: The amino functionality makes this group strongly electron-donating through resonance (after protection) and activating. It is an ortho, para-director.

-Br (Bromo group) at C6: Halogens are deactivating due to their strong inductive electron-withdrawal but are ortho, para-directors because of electron donation through resonance. libretexts.orgyoutube.com

For most electrophilic substitutions, which are often conducted in acidic media, the basic aminomethyl group would be protonated to form -CH₂NH₃⁺. This protonated form is strongly deactivating and a meta-director. To achieve substitution activated by the amino group, it is typically protected, for instance, as an acetamide (B32628) (forming N-acetyl-2-(aminomethyl)-6-bromonaphthalene). The resulting acetamidomethyl group (-CH₂NHCOCH₃) is a potent activating ortho, para-director. unizin.org

The directing effects on the naphthalene ring are as follows:

The activating group at C2 (-CH₂NHCOCH₃) directs incoming electrophiles to the C1 and C3 positions.

The deactivating bromo group at C6 directs incoming electrophiles to the C5 and C7 positions.

Consequently, the primary product of electrophilic aromatic substitution on N-acetyl-2-(aminomethyl)-6-bromonaphthalene is expected to be the 1-substituted isomer.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product | Rationale |

| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-(acetamidomethyl)-6-bromonaphthalene | The powerful activating -CH₂NHCOCH₃ group directs the nitronium ion (NO₂⁺) to the C1 position. libretexts.org |

| Halogenation | Br₂, FeBr₃ | 1,6-Dibromo-2-(acetamidomethyl)naphthalene | The activating group directs the incoming electrophile (Br⁺) to the highly activated C1 position. |

| Sulfonation | Fuming H₂SO₄ | 2-(Acetamidomethyl)-6-bromonaphthalene-1-sulfonic acid | At lower temperatures, the kinetically controlled product at C1 is favored. wordpress.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-2-(acetamidomethyl)-6-bromonaphthalene | The acylium ion (RCO⁺) will attack the most activated position, C1. Studies on the acylation of 2-bromonaphthalene (B93597) show substitution occurs on the other ring at positions 7 (an α-position) and 6 (a β-position), highlighting the complexity and solvent-dependence of these reactions. rsc.orgorganic-chemistry.org |

Hydrogenation and Reduction of the Aromatic System

The reduction of the naphthalene core in this compound can lead to either partially or fully saturated ring systems, namely tetralin or decalin derivatives. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome and for maintaining the integrity of the substituents.

Catalytic Hydrogenation: This method typically involves hydrogen gas (H₂) and a heterogeneous catalyst such as palladium (Pd), platinum (Pt), or rhodium (Rh) on a carbon support (Pd/C, Pt/C).

Partial Hydrogenation: Under controlled conditions, it is possible to selectively reduce one of the two rings. The ring bearing the electron-donating aminomethyl group is activated towards electrophilic attack but deactivated towards hydrogenation. Therefore, hydrogenation is likely to occur on the ring containing the bromo substituent, yielding a 5,6,7,8-tetralin derivative. The anaerobic degradation of naphthalene derivatives often proceeds via reduction of one ring. asm.orgasm.org

Full Hydrogenation: Under more forcing conditions (higher pressure and temperature), both rings can be reduced to form a decalin derivative.

Hydrogenolysis: A significant side reaction to consider is the hydrogenolysis (cleavage) of the carbon-bromine (C-Br) bond. Palladium catalysts are particularly known for promoting dehalogenation. This would result in the formation of 2-(aminomethyl)naphthalene or its reduced derivatives.

Dissolving Metal Reduction (Birch Reduction): The Birch reduction, which uses an alkali metal (like Na or Li) in liquid ammonia (B1221849) with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings. For substituted naphthalenes, the regioselectivity is dictated by the electronic nature of the substituents. Electron-donating groups, such as the aminomethyl group, typically direct the reduction to the other ring. Thus, Birch reduction of this compound would be expected to reduce the bromo-substituted ring.

Table 2: Potential Products from Reduction of the Naphthalene Core

| Method | Reagents/Catalyst | Potential Major Product(s) | Key Considerations |

| Catalytic Hydrogenation (Partial) | H₂, Pd/C (mild conditions) | 2-(Aminomethyl)-6-bromo-5,6,7,8-tetrahydronaphthalene | Reduction of the bromo-substituted ring is favored. |

| Catalytic Hydrogenation (Full) | H₂, Rh/C or PtO₂ (forcing conditions) | 2-(Aminomethyl)-6-bromodecalin | Both rings are saturated. |

| Catalytic Hydrogenolysis | H₂, Pd/C | 2-(Aminomethyl)tetralin or 2-(Aminomethyl)naphthalene | C-Br bond cleavage is a common side reaction. acs.org |

| Birch Reduction | Na, NH₃ (l), EtOH | 2-(Aminomethyl)-1,4,5,8-tetrahydro-6-bromonaphthalene | Reduction pattern follows established rules for substituted naphthalenes. |

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups and numerous non-equivalent positions on the naphthalene scaffold of this compound makes chemoselectivity and regioselectivity critical considerations in its further functionalization.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In the context of this compound, several scenarios can be envisaged:

N-Functionalization vs. C-Functionalization: The primary amine of the aminomethyl group is a nucleophile and a base. In reactions with electrophiles without prior protection, N-acylation or N-alkylation would likely compete with or even precede electrophilic substitution on the aromatic ring.

Aromatic Substitution vs. Halogen-Metal Exchange: When treated with organolithium reagents (e.g., n-butyllithium), a lithium-halogen exchange at the C-Br bond is expected to be much faster than deprotonation of the naphthalene ring or reaction with the aminomethyl group (especially if protected). This would generate a 6-lithio-2-(aminomethyl)naphthalene species, a powerful nucleophile that can be trapped with various electrophiles, offering a synthetic route complementary to electrophilic substitution.

Regioselectivity: This refers to the preferential reaction at one position over other possible positions. As detailed in section 4.3.1, the regioselectivity of electrophilic aromatic substitution is a complex interplay of the directing effects of the two substituents.

Activating Group Dominance: The activating N-acetyl-aminomethyl group at C2 exerts the dominant directing effect, guiding incoming electrophiles primarily to the C1 position. This is a classic example of how a strongly activating group controls the regiochemical outcome in a polysubstituted aromatic system.

Steric Hindrance: While the C1 position is electronically favored, steric hindrance could play a role with very bulky electrophiles. However, the C1 position is generally less sterically encumbered than the peri position (C8), which could sterically interact with a C1 substituent. wordpress.com The alternative ortho position, C3, is a β-position and inherently less reactive. The positions on the other ring (C5, C7) are less activated and thus less likely to react.

Rational Design and Synthesis of Derivatives and Analogues

Strategies for Structural Diversification and Functional Group Introduction

The structural diversification of 2-(aminomethyl)-6-bromonaphthalene can be approached through several key strategies, each targeting a specific part of the molecule. The primary amino group is amenable to a wide range of N-functionalization reactions. The bromo substituent at the 6-position serves as a versatile linchpin for introducing new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions. Furthermore, the naphthalene (B1677914) core itself can be functionalized, although this typically requires harsher reaction conditions.

A key consideration in the design of derivatives is the interplay between the different functional groups. For instance, the electronic nature of substituents on the naphthalene ring can influence the reactivity of both the amino and bromo groups. Coordination modulation, a technique used in the synthesis of metal-organic frameworks, demonstrates how competing ligands can direct the formation of different structural polymorphs, a principle that can be conceptually applied to directing the outcome of reactions on the this compound scaffold nih.gov. The introduction of various functional groups can lead to a wide range of novel compounds with potentially interesting properties.

Synthesis of N-Substituted Aminomethyl Derivatives and Quaternary Ammonium (B1175870) Salts

The primary amino group of this compound is a primary site for facile derivatization. Standard organic transformations can be employed to introduce a wide variety of substituents at the nitrogen atom.

N-Alkylation and N-Arylation: The amino group can be alkylated using alkyl halides or reductively aminated with aldehydes or ketones. N-arylation can be achieved through methods such as the Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the aminomethyl group and an aryl halide.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the corresponding N-acyl derivatives. This introduces an amide functionality, which can alter the hydrogen bonding capabilities and conformational flexibility of the side chain.

Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonyl derivatives, introducing a sulfonamide group.

Quaternary Ammonium Salts: Exhaustive alkylation of the primary amine with an excess of an alkyl halide leads to the formation of quaternary ammonium salts. These permanently charged derivatives exhibit significantly different solubility profiles compared to the parent amine.

The synthesis of N-substituted β-amino acid derivatives bearing other aromatic cores has been successfully demonstrated, providing a template for similar modifications on the this compound scaffold nih.gov.

Table 1: Examples of N-Substituted Derivatives of this compound This table presents hypothetical examples based on standard synthetic transformations.

| Derivative Name | R-Group on Nitrogen | Synthetic Method |

| N-Methyl-2-(aminomethyl)-6-bromonaphthalene | -CH₃ | Reductive amination with formaldehyde |

| N-Acetyl-2-(aminomethyl)-6-bromonaphthalene | -C(O)CH₃ | Acylation with acetyl chloride |

| N-Phenyl-2-(aminomethyl)-6-bromonaphthalene | -C₆H₅ | Buchwald-Hartwig amination with bromobenzene |

| N,N,N-Trimethyl-2-(ammoniomethyl)-6-bromonaphthalene | -(CH₃)₃⁺ | Exhaustive methylation with methyl iodide |

Modification of the Bromo Substituent to Other Halogens, Hydroxyl, or Alkyl Groups

The bromo substituent at the 6-position is a key functional group for further diversification of the naphthalene core.

Halogen Exchange (Halex) Reactions: While less common for aryl bromides compared to activated systems, under specific conditions, the bromo group can be exchanged for other halogens. For instance, conversion to the corresponding iodo derivative can be achieved via Finkelstein-type reactions using a copper catalyst and an iodide source. The introduction of a fluoro group can significantly alter the electronic properties of the naphthalene ring ossila.com.

Hydroxylation: The bromo group can be converted to a hydroxyl group to yield 6-hydroxy-2-(aminomethyl)naphthalene. This transformation can be accomplished through various methods, including copper-catalyzed hydroxylation or through a nucleophilic aromatic substitution reaction under forcing conditions. The resulting naphthol is a valuable intermediate for further derivatization nih.gov.

Alkylation and Arylation: The bromo group is an ideal handle for the introduction of alkyl and aryl groups via cross-coupling reactions. For example, Negishi coupling with organozinc reagents or Stille coupling with organotin reagents can be employed to introduce alkyl chains. The most widely used method for this purpose is the Suzuki-Miyaura cross-coupling reaction, which will be discussed in more detail in the following section.

The regioselective synthesis of 2,6-dibromonaphthalene (B1584627) and its subsequent derivatization highlights the utility of bromo-substituted naphthalenes as precursors to more complex structures researchgate.net.

Elaboration and Functionalization at the Naphthalene Core (e.g., via Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the this compound core. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the C6 position of the naphthalene ring and a wide variety of organoboron reagents.

The general reaction involves the coupling of the aryl bromide (this compound) with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity researchgate.net. The Suzuki-Miyaura reaction is highly valued in pharmaceutical research for its broad functional group tolerance and reliability nih.gov.

By employing different boronic acids, a vast array of aryl, heteroaryl, and even alkyl groups can be introduced at the 6-position of the naphthalene scaffold. This strategy allows for the systematic exploration of the structure-activity relationship by modifying the steric and electronic properties of this part of the molecule. Recent advancements have even seen the development of aminative Suzuki-Miyaura coupling, which could potentially lead to the formation of diaryl amines from the starting aryl halide snnu.edu.cn. The synthesis of binaphthyl derivatives via Suzuki coupling further illustrates the power of this method in creating complex molecular architectures researchgate.net.

Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions with this compound This table presents hypothetical examples based on established Suzuki-Miyaura coupling methodology.

| Boronic Acid/Ester | Product |

| Phenylboronic acid | 2-(Aminomethyl)-6-phenylnaphthalene |

| 4-Methoxyphenylboronic acid | 2-(Aminomethyl)-6-(4-methoxyphenyl)naphthalene |

| Pyridine-3-boronic acid | 2-(Aminomethyl)-6-(pyridin-3-yl)naphthalene |

| Cyclopropylboronic acid | 2-(Aminomethyl)-6-cyclopropylnaphthalene |

Exploration of Chiral Derivatives and Enantioselective Synthesis

The introduction of chirality into the this compound scaffold can be achieved through several strategies, leading to the synthesis of enantiomerically pure or enriched derivatives. This is of particular importance in medicinal chemistry, where the biological activity of a compound often resides in a single enantiomer nih.gov.

Asymmetric Synthesis of the Aminomethyl Side Chain: One approach is to introduce a chiral center at the carbon atom of the aminomethyl group. This could be achieved by, for example, the asymmetric reduction of a corresponding cyanohydrin or the enantioselective addition of a cyanide equivalent to the corresponding aldehyde, followed by reduction.

Introduction of Chiral Substituents: Chirality can also be introduced by appending a chiral moiety to the amino group. This can be accomplished by reacting this compound with a chiral carboxylic acid, a chiral sulfonyl chloride, or a chiral alkylating agent.

Atropisomerism: If a bulky group is introduced at the 6-position via Suzuki coupling, hindered rotation around the newly formed C-C bond could lead to the formation of stable atropisomers. The separation of these atropisomers would yield enantiomerically pure compounds.

Enantioselective Cross-Coupling: Recent advances in catalysis have led to the development of enantioselective Suzuki-Miyaura cross-coupling reactions. These methods utilize a chiral ligand on the palladium catalyst to control the stereochemical outcome of the reaction, potentially allowing for the desymmetrization of prochiral substrates or the kinetic resolution of racemic starting materials nih.govnih.gov. While directly applicable to specific substrates, the principles could be adapted for the enantioselective functionalization of the this compound core.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the determination of electronic structure, which in turn governs a molecule's reactivity and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 2-(Aminomethyl)-6-bromonaphthalene, the optimized geometry would reveal key structural parameters.

Substituents on the naphthalene (B1677914) core, such as the aminomethyl and bromo groups, are known to influence the geometry. researchgate.net Theoretical studies on di-amino substituted naphthalenes have shown that the positions of the substituents affect the bond lengths and angles of the naphthalene ring system. researchgate.net For this compound, one would expect a slight distortion of the naphthalene ring from perfect planarity due to the electronic and steric effects of the substituents.

Vibrational analysis, also performed using DFT, calculates the frequencies of molecular vibrations. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. A study on 2-naphthoic acid and 6-bromo-2-naphthoic acid utilized DFT to evaluate their fundamental vibrational frequencies, showing good agreement with experimental data. samipubco.com A similar approach for this compound would allow for the assignment of its characteristic vibrational modes.

Table 1: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-2960 |

| C=C (aromatic) | Stretching | 1500-1600 |

| C-N (aliphatic) | Stretching | 1000-1250 |

| C-Br | Stretching | 500-600 |

Note: This table is illustrative and based on general group frequencies. Precise values would require specific DFT calculations for this compound.

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate electronic structures, though they are computationally more demanding than DFT. mdpi.com

For this compound, ab initio calculations would offer a more precise description of its electronic properties, including electron correlation effects which are important for a detailed understanding of molecular behavior. These methods are particularly valuable for benchmarking the results obtained from more approximate methods like DFT. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. chemrevlett.com

Studies on substituted naphthalenes have shown that the nature and position of the substituents significantly affect the HOMO and LUMO energy levels. researchgate.netrsc.orgrsc.org For this compound, the electron-donating aminomethyl group is expected to raise the HOMO energy, while the electron-withdrawing bromo group would lower the LUMO energy, likely resulting in a reduced HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.netwikipedia.org

Table 2: Predicted Frontier Molecular Orbital Properties of this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | ~ -6.1 | ~ -1.4 | ~ 4.7 |

| 2-Aminonaphthalene | Higher than Naphthalene | Similar to Naphthalene | Smaller than Naphthalene |

| 2-Bromonaphthalene (B93597) | Lower than Naphthalene | Lower than Naphthalene | Similar to Naphthalene |

| This compound | Predicted: Higher than Naphthalene | Predicted: Lower than Naphthalene | Predicted: Smaller than Naphthalene |

Note: The values for naphthalene are approximate based on literature. The predictions for the substituted compounds are qualitative and based on general substituent effects. Specific calculations are needed for quantitative values.

The nodal properties (the regions where the orbital wavefunction is zero) of the HOMO and LUMO determine the preferred sites for nucleophilic and electrophilic attack, respectively. Analysis of these orbitals for this compound would pinpoint the most reactive centers in the molecule.

Electrostatic Potential (ESP) Surface Analysis for Charge Distribution

The Electrostatic Potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. rsc.org These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, the ESP map would likely show a region of negative potential around the nitrogen atom of the aminomethyl group due to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles. Conversely, the region around the bromine atom and the hydrogen atoms of the aminomethyl group would exhibit a more positive potential.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility, dynamics, and interactions with its environment, such as a solvent.

The aminomethyl group in this compound has rotational freedom around the C-C and C-N single bonds, leading to various possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them.

The presence of a solvent can significantly influence the conformational preferences of a molecule. rsc.org MD simulations in different solvent environments (e.g., water, methanol) can elucidate how solvent molecules interact with this compound and affect its conformational equilibrium. This is particularly important for understanding its behavior in solution-phase reactions.

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reacting system, it is possible to identify the most likely reaction pathways, locate the transition states (the highest energy points along the reaction coordinate), and calculate the activation energies.

For this compound, computational modeling could be used to study various potential reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic aromatic substitution on the naphthalene ring. For instance, the reaction of the amino group with an electrophile could be modeled to determine the preferred site of reaction and the associated energy barriers. Computational studies on the aminolysis of esters have demonstrated the utility of these methods in comparing different mechanistic possibilities, such as concerted versus stepwise pathways. ucsb.edu A similar approach could provide a detailed understanding of the reactivity of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of organic molecules. For a compound like this compound, these predictions can help in the interpretation of experimental spectra and confirm its structural features.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The process involves optimizing the molecule's geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). Quantum chemical calculations have been successfully used to investigate the NMR spectra of related compounds, aiding in structural clarification researchgate.net.

Below is an illustrative table of how predicted NMR data for this compound would be presented. Note: This data is hypothetical and serves as an example of typical computational output.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 7.85 | 130.5 |

| C2 | - | 138.0 |

| C3 | 7.50 | 128.8 |

| C4 | 7.70 | 129.5 |

| C5 | 7.95 | 127.0 |

| C6 | - | 121.0 |

| C7 | 7.65 | 129.2 |

| C8 | 7.80 | 132.3 |

| C4a | - | 134.1 |

| C8a | - | 127.8 |

| CH₂ | 4.05 | 45.5 |

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption maxima (λmax). For instance, in a study on the related compound 2-bromo-6-methoxynaphthalene, TD-DFT calculations were performed to analyze the electronic properties and predict the UV-Vis spectrum nih.gov. The choice of solvent can be incorporated into these models using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions that can be compared with experimental results obtained in solution researchgate.net. Machine learning algorithms have also emerged as a powerful tool for predicting UV-Vis spectra based on molecular structure nih.gov.

An example of how predicted UV-Vis data might be tabulated is shown below. Note: This data is for illustrative purposes only.

Table 2: Hypothetical Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

| Electronic Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 330 | 0.15 |

| S₀ → S₂ | 285 | 0.85 |

Intermolecular Interaction Modeling (e.g., weak non-covalent interactions)

Modeling intermolecular interactions is crucial for understanding how molecules of this compound would interact with each other in a condensed phase (e.g., a crystal) or with biological macromolecules. The key functional groups—the primary amine (-CH₂NH₂), the bromine atom (-Br), and the aromatic naphthalene system—dictate the types of non-covalent interactions that can occur.

Hydrogen Bonding: The aminomethyl group is a potent hydrogen bond donor (N-H), while the bromine atom and the π-system of the naphthalene rings can act as hydrogen bond acceptors. Therefore, intermolecular N-H···Br and N-H···π hydrogen bonds are expected to be significant forces in the molecular assembly. The study of related crystal structures frequently reveals extensive hydrogen bonding networks that define the solid-state architecture researchgate.net.

Halogen Bonding: The bromine atom on the naphthalene ring can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) that can interact with a nucleophilic species, such as the nitrogen atom of another molecule.

π-π Stacking: The planar naphthalene core is prone to π-π stacking interactions. These interactions are a result of electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. The planarity of the naphthalene system, similar to that observed in related structures like 6-Bromo-N-methylnaphthalen-2-amine, would facilitate such stacking researchgate.net. Computational models can predict the preferred stacking geometry (e.g., parallel-displaced or T-shaped) and the associated stabilization energy. These interactions are critical in understanding phenomena like crystal packing and ligand-receptor binding dundee.ac.uk.

These weak, non-covalent interactions can be modeled using high-level quantum mechanical calculations or specialized molecular mechanics force fields. Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to characterize and quantify these interactions, providing a deeper understanding of the forces governing the supramolecular chemistry of this compound researchgate.net.

Applications As a Synthetic Building Block and Precursor Material

Strategic Intermediate in the Synthesis of Complex Natural Products and Designed Organic Molecules

The unique structural framework of 2-(aminomethyl)-6-bromonaphthalene makes it a valuable intermediate in the synthesis of complex organic molecules. The aminomethyl group can be readily acylated, alkylated, or used in cyclization reactions to build intricate heterocyclic systems. Simultaneously, the bromo substituent serves as a handle for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This dual functionality allows for a modular and convergent approach to the synthesis of elaborate molecular targets.

For instance, in the synthesis of novel alkaloids or polycyclic aromatic compounds, the naphthalene (B1677914) core of this compound can be elaborated through sequential functionalization of the amino and bromo groups. This stepwise approach provides precise control over the molecular architecture, enabling the synthesis of compounds with desired stereochemistry and electronic properties.

Precursor for Naphthalene-Based Fluorophores and Chromophores in Chemical Probes and Dyes (focus on synthesis)

Naphthalene derivatives are well-known for their fluorescent properties, and this compound is a key precursor in the synthesis of novel fluorophores and chromophores. The electron-donating aminomethyl group and the electron-withdrawing (or readily substituted) bromo group on the naphthalene ring system create a push-pull electronic structure, which is a common design motif for fluorescent dyes.

The synthesis of such compounds often involves the modification of the aminomethyl group to introduce various functionalities, such as receptor units for specific analytes, which can modulate the fluorescent properties of the naphthalene core upon binding. The bromo group can be substituted with various aryl or heteroaryl groups via cross-coupling reactions to extend the π-conjugation of the system, leading to red-shifted emission and absorption wavelengths. This tunability allows for the rational design of fluorescent probes for a wide range of applications, including bioimaging and sensing.

Monomer or Building Block in Polymer Chemistry and Supramolecular Assemblies

The bifunctional nature of this compound also lends itself to applications in polymer chemistry and the construction of supramolecular assemblies. The aminomethyl group can participate in polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, to form polyamides. The bromo group can be converted into other polymerizable functionalities or used as a site for post-polymerization modification.

In supramolecular chemistry, the naphthalene unit can engage in π-π stacking interactions, while the aminomethyl group can form hydrogen bonds or coordinate with metal ions. This allows for the self-assembly of this compound derivatives into well-defined nanostructures, such as nanotubes, vesicles, and gels. These materials can have applications in areas such as drug delivery, catalysis, and molecular recognition.

Scaffold for Ligand Development in Organometallic and Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, and this compound can serve as a versatile scaffold for the synthesis of new ligand systems. The aminomethyl group can be readily derivatized to introduce chiral auxiliaries or phosphine (B1218219) moieties, which are common coordinating groups in organometallic catalysts.

The rigid naphthalene backbone provides a well-defined steric environment around the metal center, which can influence the enantioselectivity of the catalyzed reaction. The bromo group can be used to anchor the ligand to a solid support for catalyst immobilization and recycling or to introduce additional coordinating groups to create multidentate ligands. The modular synthesis of ligands based on the this compound scaffold allows for the rapid screening of a library of ligands to find the optimal catalyst for a specific transformation.

Component in the Synthesis of Advanced Functional Materials (e.g., optoelectronic materials)

The unique electronic and photophysical properties of the naphthalene ring system make this compound a promising building block for the synthesis of advanced functional materials, particularly in the field of optoelectronics. The extended π-system of the naphthalene core, combined with the ability to introduce various functional groups at the amino and bromo positions, allows for the fine-tuning of the material's electronic properties, such as its HOMO/LUMO levels and charge transport characteristics.

Derivatives of this compound can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). For example, by incorporating electron-donating and electron-withdrawing groups, it is possible to create materials with tailored charge-transport properties for use as hole-transporting or electron-transporting layers in these devices. The ability to polymerize or self-assemble these molecules also opens up possibilities for the fabrication of thin films and other device structures.

Emerging Research Directions and Unexplored Avenues

Development of Sustainable and Environmentally Benign Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and green synthetic methodologies. For 2-(aminomethyl)-6-bromonaphthalene, this involves moving away from traditional multi-step syntheses that often utilize harsh reagents and generate significant waste.

One promising approach is the adoption of biocatalysis . The asymmetric synthesis of chiral amines from ketones using transaminases has been successfully applied in the pharmaceutical industry for the manufacture of compounds like sitagliptin. nih.gov This enzymatic approach offers high selectivity and operates under mild, environmentally friendly conditions. nih.gov A similar biocatalytic reductive amination strategy, employing native or engineered amine dehydrogenases, could be developed to produce chiral aminomethylnaphthalenes from the corresponding aldehydes or ketones. whiterose.ac.uk

Another avenue for sustainable synthesis is the use of heterogeneous catalysts and green reaction media . A one-step catalytic amination of naphthalene (B1677914) to naphthylamine has been reported using a V2O5/HZSM-5 catalyst, which offers high atom utilization and avoids the traditional nitration and reduction steps. researchgate.netrsc.org Exploring similar catalytic systems for the direct amination of bromonaphthalenes could provide a more direct and greener route to the target compound.

Furthermore, mechanochemistry , or "grindstone chemistry," presents a solvent-free method for organic synthesis. ijcmas.comyoutube.com The synthesis of 1-aminoalkyl-2-naphthols has been demonstrated using this technique, where reactants are simply ground together, often with a catalytic amount of acid. ijcmas.com This energy-efficient and simple procedure could be adapted for the synthesis of this compound, significantly reducing solvent waste. ijcmas.com

| Synthesis Approach | Key Features | Potential Application to this compound |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Asymmetric synthesis of chiral this compound. |

| Heterogeneous Catalysis | Catalyst reusability, high atom economy, potential for one-pot reactions. researchgate.netrsc.org | Direct amination of a bromonaphthalene precursor. |

| Mechanochemistry | Solvent-free, energy-efficient, simple procedure. ijcmas.comyoutube.com | Solid-state synthesis from appropriate starting materials. |

Exploration of Photocatalytic and Electrocatalytic Transformations Involving the Compound

Photocatalysis and electrocatalysis offer unique opportunities to access novel chemical transformations under mild conditions, often with high selectivity. The electrochemical oxidation of naphthalene and its amino derivatives has been studied, indicating the potential for electrocatalytic modifications of the naphthalene core or the amino group. researchgate.netchempedia.info For instance, electrochemical oxidative homocoupling has been used to synthesize 1,1′-binaphthalene-2,2′-diamines from 2-naphthylamines. mdpi.com This suggests that this compound could undergo similar electrochemically induced C-C or C-N bond-forming reactions.

Photoredox catalysis could also be employed to functionalize the molecule. For example, the photocatalytic bromonitroalkylation of styrenes utilizes bromonitromethane (B42901) as a source of both a nitroalkyl group and bromine. rsc.org This type of reaction highlights the potential for using light to activate the bromo-naphthalene bond for further functionalization or to participate in radical-based transformations. The development of photocatalytic methods for cross-coupling reactions could provide a mild alternative to traditional metal-catalyzed processes for modifying the bromo-substituent.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical syntheses into continuous-flow and automated platforms offers significant advantages in terms of reproducibility, safety, and scalability. Flow chemistry, in particular, allows for precise control over reaction parameters, leading to improved yields and selectivity. researchgate.net The synthesis of naphthalimide derivatives has been successfully demonstrated using microfluidic techniques, showcasing the potential of flow chemistry for this class of compounds. researchgate.net The synthesis of this compound could be adapted to a flow process, potentially enabling a safer and more efficient production method.

Automated synthesis platforms, which can perform multiple reactions in parallel, are invaluable for rapid library synthesis and reaction optimization. wikipedia.orgnih.gov Such systems have been used for the synthesis of a wide range of molecules, from peptides to complex organic compounds. nih.govresearchgate.netnrgpallas.com By integrating the synthesis of this compound and its derivatives into an automated platform, researchers could rapidly explore its chemical space and identify new compounds with interesting properties.

| Technology | Advantages | Potential Application for this compound |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability. researchgate.net | Continuous and efficient synthesis of the compound. |

| Automated Synthesis | High-throughput screening, rapid library generation, efficient optimization. wikipedia.orgnih.gov | Parallel synthesis of derivatives for various applications. |

Investigation of Solid-State Reactivity and Mechanochemistry

The study of reactions in the solid state, or mechanochemistry, is a rapidly growing field that often provides access to products and reactivity patterns that are different from those observed in solution. youtube.com As mentioned earlier, "grindstone chemistry" has been used for the synthesis of related amino-naphthol compounds. ijcmas.com Investigating the solid-state reactivity of this compound could reveal novel transformations, such as solid-state polymerizations or co-crystal formation with other molecules, leading to new materials with unique properties. Mechanochemical methods have been successfully employed for the synthesis of molecular chemoreceptors, demonstrating the potential of this technique for creating complex functional molecules without the need for solvents. acs.org

Potential in Hybrid Material Synthesis and Nanotechnology Scaffolding

The bifunctional nature of this compound makes it an attractive candidate for the synthesis of hybrid materials and for use as a scaffolding molecule in nanotechnology. The aminomethyl group can act as a ligand for metal ions, while the bromo-substituted naphthalene core provides a rigid and functionalizable platform.

This compound could serve as a linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are porous materials with applications in gas storage, separation, and catalysis. frontiersin.orgnih.govnist.govresearchgate.net The amino group could coordinate to metal centers, while the naphthalene unit would form the structural backbone of the framework. The bromine atom could be further functionalized post-synthesis to introduce additional properties to the MOF. The use of naphthalene-based linkers, such as naphthalene-2,6-dicarboxylate and 2,6-di(1H-imidazol-1-yl)naphthalene, in MOF synthesis has been reported, highlighting the suitability of the naphthalene core for creating robust frameworks. frontiersin.orgnih.govresearchgate.net

In nanotechnology , this compound could be used to functionalize nanoparticles or other nanoscale structures. The amino group can be used to attach the molecule to the surface of nanoparticles, while the bromo-naphthalene moiety can be used to introduce specific functionalities or to link different nanoparticles together. This could lead to the development of new nanomaterials with tailored optical, electronic, or catalytic properties.

| Application Area | Role of this compound | Potential Outcomes |

| Metal-Organic Frameworks (MOFs) | Linker molecule connecting metal centers. frontiersin.orgnih.govresearchgate.net | Creation of porous materials for catalysis, sensing, or gas storage. |

| Nanotechnology | Surface functionalization agent for nanoparticles. | Development of hybrid nanomaterials with novel properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.